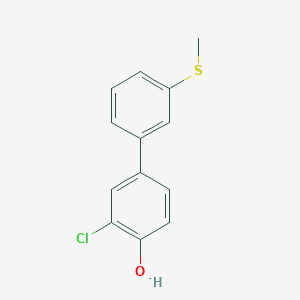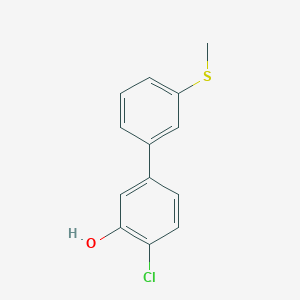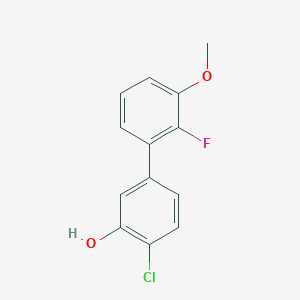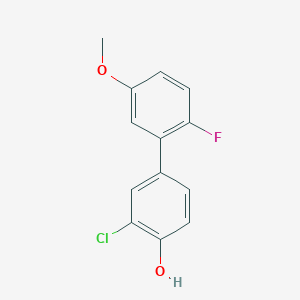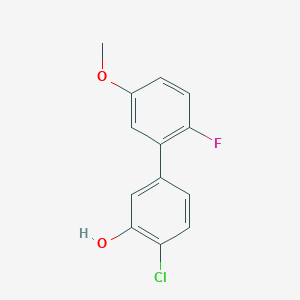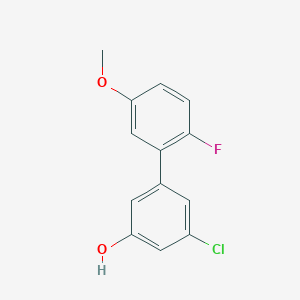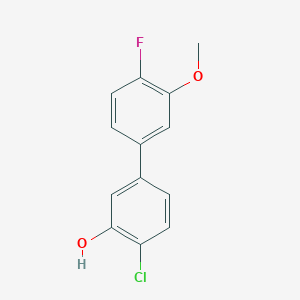
2-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% (2C5FM-95%) is a halogenated phenolic compound that has been used in a variety of scientific research applications due to its wide range of biochemical and physiological effects. This compound has been studied for its potential therapeutic uses, as well as its ability to be used as a reagent in laboratory experiments.
Aplicaciones Científicas De Investigación
2C5FM-95% has been studied for its potential therapeutic uses. It has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been studied as a potential treatment for Alzheimer’s disease and Parkinson’s disease. In addition, 2C5FM-95% has been used as a reagent in laboratory experiments, such as the preparation of other halogenated phenolic compounds.
Mecanismo De Acción
The mechanism of action of 2C5FM-95% is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It is also believed to inhibit the expression of the gene encoding for the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
2C5FM-95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to inhibit the growth of certain bacteria, such as E. coli and S. aureus. In addition, it has been shown to have anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cells, such as breast cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2C5FM-95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. It is also stable and can be stored for long periods of time. However, there are some limitations to consider when using 2C5FM-95% in laboratory experiments. It is relatively insoluble in water, which can limit its use in some experiments. In addition, it is toxic and should be handled with caution.
Direcciones Futuras
There are several potential future directions for the use of 2C5FM-95%. It has been studied for its potential therapeutic uses, such as the treatment of Alzheimer’s disease and Parkinson’s disease. In addition, it could be used as a reagent in the synthesis of other halogenated phenolic compounds. Finally, it could be further studied for its anti-inflammatory, anti-bacterial, and anti-cancer properties.
Métodos De Síntesis
2C5FM-95% is synthesized through a three-step process. The first step involves the reaction of 5-fluoro-2-methoxyphenol with sodium hypochlorite. This reaction produces 2-chloro-5-fluoro-2-methoxyphenol. The second step involves the reaction of 2-chloro-5-fluoro-2-methoxyphenol with sodium hydroxide. This reaction produces 2-chloro-5-(5-fluoro-2-methoxyphenyl)phenol. The third step involves the purification of 2-chloro-5-(5-fluoro-2-methoxyphenyl)phenol through the use of column chromatography. This results in a 95% pure product.
Propiedades
IUPAC Name |
2-chloro-5-(5-fluoro-2-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-5-3-9(15)7-10(13)8-2-4-11(14)12(16)6-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXFXGAKZDLCGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685992 |
Source


|
| Record name | 4-Chloro-5'-fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol | |
CAS RN |
1262002-26-5 |
Source


|
| Record name | 4-Chloro-5'-fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

